![molecular formula C11H13NOS B181565 Morpholine, 4-(thiobenzoyl)- CAS No. 2032-36-2](/img/structure/B181565.png)
Morpholine, 4-(thiobenzoyl)-
Overview
Description
Morpholine, 4-(thiobenzoyl)- is an organic compound with the molecular formula C11H13NOS. It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a thiobenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(thiobenzoyl)- typically involves the reaction of morpholine with thiobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C4H9NO+C6H5CSCl→C11H13NOS+HCl
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(thiobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The thiobenzoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The thiobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the thiobenzoyl group.
Scientific Research Applications
Anti-Cancer Activity
Morpholine derivatives, including morpholine, 4-(thiobenzoyl)-, have been investigated for their anti-cancer properties. Research has shown that thiosemicarbazones (TSCs), which include morpholine derivatives, exhibit significant anti-proliferative activity against various cancer cell lines.
- Mechanism of Action : The anti-cancer activity is attributed to the ability of these compounds to form redox-active metal complexes that generate reactive oxygen species (ROS), which are crucial in mediating cytotoxic effects against tumor cells. A study demonstrated that specific morpholine-based TSCs could inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colon cancer) with high selectivity over normal cells .
- Case Study : In a comparative study of novel TSCs, compounds featuring a morpholine ring showed enhanced anti-cancer activity due to their ability to chelate metals effectively and induce oxidative stress in cancer cells .
Antiviral Properties
Morpholine derivatives have also been explored for their antiviral potential, particularly against HIV.
- Structure-Activity Relationships : Research indicates that certain morpholine-based compounds can inhibit the function of viral proteins critical for HIV replication. For instance, modifications in the structure of morpholine derivatives have been shown to enhance their specificity and potency against HIV-1, highlighting their potential as therapeutic agents .
- Case Study : A specific morpholine derivative demonstrated an IC50 value of 5.5 µM in inhibiting viral replication in H9 cells, showcasing its potential as an antiviral agent with a favorable safety profile .
Veterinary Medicine Applications
In veterinary medicine, morpholine derivatives are being studied for their effects on animal health.
- Feed Additives : Certain thioamide derivatives, including morpholine, 4-(thiobenzoyl)-, have been identified as effective feed additives that promote growth and improve feed efficiency in livestock. These compounds can enhance choleresis and may also possess ulcer-excretory effects .
- Case Study : Research indicated that morpholine derivatives could significantly increase body weight gain in domestic animals while improving overall health metrics. This application is particularly relevant for enhancing livestock productivity without adversely affecting animal welfare .
Summary of Applications
Mechanism of Action
The mechanism of action of Morpholine, 4-(thiobenzoyl)- involves its interaction with various molecular targets. The thiobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also induce oxidative stress in cells by generating reactive oxygen species, leading to cell death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Morpholine: A simpler analog without the thiobenzoyl group.
Thiobenzamide: Contains a thiobenzoyl group but lacks the morpholine ring.
Thiourea: Contains a thiocarbonyl group but lacks the benzoyl and morpholine components.
Comparison: Morpholine, 4-(thiobenzoyl)- is unique due to the presence of both the morpholine ring and the thiobenzoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs. For example, the thiobenzoyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
Morpholine, 4-(thiobenzoyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
Morpholine, 4-(thiobenzoyl)- is characterized by its morpholine ring and a thiobenzoyl group. The presence of sulfur in the thiobenzoyl moiety contributes to its unique chemical properties, which may enhance its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of Morpholine, 4-(thiobenzoyl)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival. For instance, it may target cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of CDKs can lead to antiproliferative effects, making it a candidate for cancer treatment .
- Antimicrobial Properties : Preliminary studies suggest that Morpholine, 4-(thiobenzoyl)- exhibits antimicrobial activity against various pathogens. This activity may be linked to its ability to disrupt cellular processes in microorganisms, although specific mechanisms remain to be elucidated.
Biological Activity Data
A summary of the biological activities observed for Morpholine, 4-(thiobenzoyl)- is presented in the table below:
Case Studies
- Anticancer Activity : In a study evaluating the effects of Morpholine, 4-(thiobenzoyl)- on human leukemia cells, the compound demonstrated significant growth inhibition with an EC50 value around 200 nM. This suggests its potential as a therapeutic agent in hematological malignancies .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that Morpholine, 4-(thiobenzoyl)- effectively inhibited the growth of several bacterial strains with minimal inhibitory concentrations (MICs) below 10 μg/mL. This positions it as a promising candidate for further development in antimicrobial therapies .
Research Findings
Recent research has focused on synthesizing derivatives of Morpholine, 4-(thiobenzoyl)- to enhance its biological activity. Modifications to the thiobenzoyl group have been shown to improve potency against specific cancer cell lines and enhance selectivity towards CDK inhibition. These findings underline the importance of structure-activity relationships (SAR) in developing more effective therapeutic agents based on this scaffold .
Properties
IUPAC Name |
morpholin-4-yl(phenyl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c14-11(10-4-2-1-3-5-10)12-6-8-13-9-7-12/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJTLISCSMKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174208 | |
Record name | Morpholine, 4-(thiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-36-2 | |
Record name | Thiobenzoylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2032-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiobenzoylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(thiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(THIOBENZOYL)-MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOBENZOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6178K128R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.